N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 5-methyl-2-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the desired position.
Amidation: The nitrated product is then subjected to amidation with N-(1-cyano-2-methoxy-1-methylethyl)amine under controlled conditions to form the benzamide core.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products Formed
Reduction: N-(1-amino-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide.
Substitution: N-(1-cyano-2-alkoxy-1-methylethyl)-5-methyl-2-nitrobenzamide (where alkoxy is the substituted group).
Hydrolysis: N-(1-carboxy-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and nitro group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide can be compared with other benzamide derivatives, such as:
N-(1-cyano-2-methoxy-1-methylethyl)-3-(3-nitrophenyl)propanamide: Similar structure but with a different substitution pattern on the benzene ring.
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide: Contains a phenoxy group instead of a nitro group.
N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide: Contains a dimethylamino group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-4-5-11(16(18)19)10(6-9)12(17)15-13(2,7-14)8-20-3/h4-6H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFJOWJOISUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(COC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.